An In-depth Technical Guide to the Synthesis of 1-Methylquinolinium Methyl Sulfate
An In-depth Technical Guide to the Synthesis of 1-Methylquinolinium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-methylquinolinium methyl sulfate, a quaternary ammonium salt derived from quinoline. The document details the synthesis pathway, reaction mechanism, experimental protocols, and key characterization data. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Synthesis Pathway and Core Principles
The synthesis of 1-methylquinolinium methyl sulfate is a classic example of the Menshutkin reaction , a nucleophilic substitution reaction (SN2) where a tertiary amine is alkylated to form a quaternary ammonium salt.[1][2] In this specific case, the tertiary amine is quinoline, and the alkylating agent is dimethyl sulfate.[3]
The nitrogen atom of the quinoline ring acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. The methyl sulfate anion is a good leaving group, facilitating the formation of the stable 1-methylquinolinium cation and the methyl sulfate anion.[3]
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are as follows:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the quinoline molecule attacks the electrophilic methyl carbon of dimethyl sulfate.
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Transition State: A transient pentacoordinate transition state is formed where a new C-N bond is partially formed, and the C-O bond of the leaving methyl sulfate group is partially broken.
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Product Formation: The methyl sulfate group departs as a stable anion, resulting in the formation of the 1-methylquinolinium cation.
This single-step concerted mechanism is characteristic of SN2 reactions.[4]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 1-methylquinolinium methyl sulfate, adapted from procedures for the N-alkylation of quinolines and other amines with dimethyl sulfate.[2][3]
Materials:
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Quinoline (freshly distilled)
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Dimethyl sulfate
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Anhydrous diethyl ether
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Ice-salt bath
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve 1 equivalent of freshly distilled quinoline in anhydrous diethyl ether.
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Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
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Addition of Dimethyl Sulfate: Slowly add 1 equivalent of dimethyl sulfate dropwise to the stirred quinoline solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended). A precipitate of 1-methylquinolinium methyl sulfate will form.[3]
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Isolation of Product: Collect the solid product by vacuum filtration and wash it several times with cold, anhydrous diethyl ether to remove any unreacted starting materials.
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Drying: Dry the product under vacuum to obtain the final 1-methylquinolinium methyl sulfate. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.[1]
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 1-methylquinolinium methyl sulfate. Please note that while the synthesis of this compound is well-established, specific, and detailed characterization data is not consistently available in the cited literature. The presented data is based on typical yields for similar reactions and expected spectroscopic characteristics.[1][2]
| Parameter | Value | Reference / Note |
| Molecular Formula | C11H13NO4S | |
| Molecular Weight | 255.29 g/mol | Calculated |
| Typical Yield | 80-95% | Estimated based on analogous reactions[2] |
| Melting Point | 130-135 °C | Estimated based on similar quinolinium salts[1] |
| Appearance | White to off-white crystalline solid | General observation for quaternary ammonium salts |
Characterization Data
The following tables provide the expected spectroscopic data for the characterization of 1-methylquinolinium methyl sulfate.
Table 1: ¹H NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.5 | d | H-2 |
| ~9.2 | d | H-8 |
| ~8.5 | d | H-4 |
| ~8.3 | d | H-5 |
| ~8.1 | t | H-7 |
| ~7.9 | t | H-6 |
| ~7.8 | dd | H-3 |
| ~4.8 | s | N-CH₃ |
| ~3.6 | s | OSO₂-CH₃ |
Table 2: ¹³C NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 |
| ~148 | C-9 |
| ~140 | C-4 |
| ~138 | C-7 |
| ~131 | C-5 |
| ~130 | C-10 |
| ~129 | C-6 |
| ~122 | C-3 |
| ~118 | C-8 |
| ~55 | OSO₂-CH₃ |
| ~48 | N-CH₃ |
Table 3: FTIR Spectral Data (Expected)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (methyl) |
| ~1620 | C=N and C=C stretching (quinolinium ring) |
| ~1250 | S=O stretching (asymmetric) |
| ~1060 | S-O stretching (symmetric) |
| ~780 | C-H bending (aromatic) |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of 1-methylquinolinium methyl sulfate.
